molecular formula C19H30O2Si B13038374 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one

Cat. No.: B13038374
M. Wt: 318.5 g/mol
InChI Key: RUZUUTJNTSUDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a cyclopentyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The key steps include:

  • Protection of the hydroxyl group on the phenyl ring with TBDMS-Cl.
  • Formation of the ethanone linkage through a Friedel-Crafts acylation reaction.
  • Introduction of the cyclopentyl group via a Grignard reaction or similar organometallic approach.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected phenols.

Scientific Research Applications

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Potential use in the study of enzyme-substrate interactions where the TBDMS group can be selectively removed.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one primarily involves the stability and reactivity of the TBDMS group. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions. Upon removal of the TBDMS group, the hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is unique due to its combination of a cyclopentyl group and an ethanone linkage, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Properties

Molecular Formula

C19H30O2Si

Molecular Weight

318.5 g/mol

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopentylethanone

InChI

InChI=1S/C19H30O2Si/c1-19(2,3)22(4,5)21-17-12-10-16(11-13-17)18(20)14-15-8-6-7-9-15/h10-13,15H,6-9,14H2,1-5H3

InChI Key

RUZUUTJNTSUDMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.